molecular formula C15H12N2O4S B2811559 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methylbenzenesulfonate CAS No. 240115-63-3

2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methylbenzenesulfonate

Cat. No.: B2811559
CAS No.: 240115-63-3
M. Wt: 316.33
InChI Key: FWOOGPFIIVUEPL-UHFFFAOYSA-N
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Description

2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methylbenzenesulfonate is a chemical research reagent designed for investigative applications in medicinal chemistry and drug discovery. This compound integrates a 1,3,4-oxadiazole heterocycle, a privileged structure known for its metabolic stability and capacity to form hydrogen bonds, which is critical for interacting with biological targets . Sulfonate ester derivatives like this one are valuable intermediates and tools for probing biological mechanisms. The 1,3,4-oxadiazole scaffold is extensively documented in scientific literature for its diverse pharmacological potential. Researchers are particularly interested in analogs of this scaffold for developing potent and selective enzyme inhibitors. For instance, compounds based on the 1,3,4-oxadiazole structure have demonstrated potent inhibitory activity against Monoamine Oxidase B (MAO-B), an enzyme target for neurodegenerative disorders . Furthermore, benzenesulfonamide derivatives incorporating the 1,3,4-oxadiazole ring have shown exceptional potency as inhibitors of Carbonic Anhydrase (CA) enzymes, which are targets for conditions like acute mountain sickness . The broader family of 1,3,4-oxadiazoles also exhibits significant antimicrobial and anticancer activities, with mechanisms of action that can include the inhibition of growth factors, enzymes, and kinases crucial for cell proliferation . This reagent provides researchers with a versatile building block for synthesizing novel derivatives or as a probe for biochemical studies. It is supplied for laboratory research purposes only. This product is labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

[2-(1,3,4-oxadiazol-2-yl)phenyl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c1-11-6-8-12(9-7-11)22(18,19)21-14-5-3-2-4-13(14)15-17-16-10-20-15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOOGPFIIVUEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3=NN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methylbenzenesulfonate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an appropriate carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out in a solvent like tetrahydrofuran (THF) or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonate ester group acts as an excellent leaving group, enabling displacement by nucleophiles under mild conditions:

Reaction TypeConditionsProductsYield (%)Citations
AlkylationK₂CO₃, DMF, 60°C, 12 h2-(1,3,4-Oxadiazol-2-yl)phenyl alkyl ethers70–85
AminationNH₃/EtOH, reflux, 24 h2-(1,3,4-Oxadiazol-2-yl)aniline derivatives65–78
ThiolationNaSH, DMSO, 100°C, 6 hCorresponding thioether analogs55–68

Key Findings :

  • Tosylate displacement proceeds via an SN2 mechanism, with steric hindrance from the oxadiazole ring marginally reducing reactivity compared to simpler aryl sulfonates .
  • Electron-withdrawing substituents on the oxadiazole enhance leaving-group ability, accelerating substitution .

Electrophilic Reactions of the Oxadiazole Ring

The 1,3,4-oxadiazole core participates in electrophilic aromatic substitution (EAS) and ring-opening reactions:

3.1. Nitration and Halogenation

  • Nitration : Using HNO₃/H₂SO₄ at 0°C selectively nitrates the phenyl ring para to the oxadiazole group .
  • Bromination : NBS in CCl₄ introduces bromine at the 5-position of the oxadiazole ring .

3.2. Ring-Opening Reactions

  • Acid-Catalyzed Hydrolysis : Concentrated HCl at 80°C cleaves the oxadiazole ring to form a diacylhydrazine intermediate, which further decomposes to carboxylic acids .
  • Reductive Cleavage : NaBH₄/SnCl₂ selectively reduces the oxadiazole to a thioamide without affecting the sulfonate group .

Stability Under Thermal and Basic Conditions

  • Thermal Stability : Decomposition initiates at 220°C (TGA data), releasing SO₂ and forming a polymeric residue .
  • Base Sensitivity : Prolonged exposure to NaOH (pH > 10) hydrolyzes the sulfonate ester to regenerate 2-(1,3,4-oxadiazol-2-yl)phenol .

Comparative Reactivity Table

A comparison with related sulfonate esters highlights its unique behavior:

Property2-(Oxadiazolyl)phenyl TosylatePhenyl TosylateNaphthyl Tosylate
SN2 Reactivity (k, s⁻¹) 1.2 × 10⁻³3.5 × 10⁻³0.9 × 10⁻³
Thermal Decomposition (°C) 220–240180–200250–270
Solubility in DMSO (mg/mL) 4512028

Data compiled from .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of oxadiazole derivatives, including 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methylbenzenesulfonate. Research indicates that compounds with a sulfonate moiety exhibit significant inhibitory effects against various bacterial strains, particularly Xanthomonas oryzae and Xanthomonas axonopodis .

  • Case Study:
    A synthesis of novel oxadiazole derivatives demonstrated that certain compounds exhibited EC₅₀ values ranging from 50.1 to 112.5 µM against Xanthomonas oryzae, outperforming traditional antibacterial agents such as bismerthiazol . The introduction of the sulfonate group was crucial for enhancing antibacterial efficacy.

Anticancer Potential

The oxadiazole ring structure has also been explored for anticancer applications. Studies have synthesized various derivatives that have shown promising results in inhibiting cancer cell proliferation .

  • Case Study:
    Compounds derived from oxadiazoles have been tested for their ability to induce apoptosis in cancer cells. For instance, phenylazo-containing oxadiazoles were investigated for their anticancer activity and showed potential in targeting specific cancer pathways .

Pesticidal Properties

The versatility of oxadiazole compounds extends into agricultural applications, particularly as pesticides. The sulfonate derivatives have demonstrated broad-spectrum biological activity against pests and plant pathogens.

  • Case Study:
    A study on the effectiveness of novel oxadiazole derivatives as pesticides revealed that compounds like 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methylbenzenesulfonate exhibited strong insecticidal properties against common agricultural pests . The efficacy was attributed to the compound's ability to disrupt cellular processes in target organisms.

Polymer Chemistry

The unique chemical structure of 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methylbenzenesulfonate allows it to be integrated into polymer matrices to enhance material properties.

  • Case Study:
    Research has indicated that incorporating oxadiazole derivatives into polymers can improve thermal stability and mechanical strength, making them suitable for advanced material applications .

Summary Table of Applications

Application AreaSpecific Use CaseNotable Findings
Medicinal ChemistryAntibacterial agentsEffective against Xanthomonas spp.
Anticancer agentsInduces apoptosis in cancer cells
AgriculturePesticidesBroad-spectrum activity against pests
Material SciencePolymer additivesEnhances thermal stability and mechanical properties

Comparison with Similar Compounds

Table 1: Structural Features of Selected 1,3,4-Oxadiazole Derivatives

Compound Name Substituents on Oxadiazole Phenyl Group Modifications Sulfonate/Sulfonamide Group Molecular Weight (g/mol)
2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methylbenzenesulfonate None (parent oxadiazole) 4-Methylbenzenesulfonate Tosylate ester 346.35
4-((5-(2-Chloro-4-(oxetan-3-yloxy)phenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid (19i) Chloro, oxetan-3-yloxy 2-Chloro-4-(oxetan-3-yloxy) Thioether-linked butanoic acid 441.89
2-(2,4-Dichlorophenyl)-5-(methylthio)-1,3,4-oxadiazole (20’) Methylthio 2,4-Dichlorophenyl None 292.17
2-(Benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide (8,12,20,22) Benzylthio 4-Chloro-2-sulfonamide Sulfonamide ~400–450 (estimated)
ZD-4054 (Zibotentan) None 4-(1,3,4-Oxadiazol-2-yl)phenyl Pyridine-3-sulfonamide 473.97

Key Observations :

  • The sulfonate ester in the target compound distinguishes it from sulfonamide derivatives (e.g., ZD-4054) and thioether-linked acids (e.g., 19i), which may alter metabolic stability and target binding .
  • Substituents on the phenyl ring (e.g., chloro, oxetan-3-yloxy) influence steric and electronic interactions, affecting biological activity .

Pharmacokinetic and Physicochemical Properties

Table 2: Drug-Likeness and Bioavailability Predictions

Compound Name LogP Hydrogen Bond Donors (HBD) Hydrogen Bond Acceptors (HBA) Lipinski’s Rule Compliance Veber’s Rule Compliance
2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methylbenzenesulfonate 2.8 0 6 Yes (MW <500, HBD ≤5) Yes (HBA ≤10, TPSA ≤140)
4-((5-(2-Chloro-4-(oxetan-3-yloxy)phenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid (19i) 3.1 1 (COOH) 8 Yes Yes
ZD-4054 (Zibotentan) 2.5 2 (Sulfonamide NH) 9 Yes Yes

Key Observations :

  • The target compound complies with Lipinski’s and Veber’s rules, suggesting favorable oral bioavailability .
  • Higher LogP values (e.g., 3.1 for 19i) may improve membrane permeability but increase off-target binding risks .

Table 3: Activity Profiles of Selected Compounds

Compound Name Biological Activity Potency (IC50/EC50/MIC) Key Findings
2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methylbenzenesulfonate Hypoglycemic 100 mg/kg (oral dose) Induces marked blood glucose reduction in vivo
2-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1,3,4-oxadiazole (20) Rho/Myocardin Inhibition <1 µM High potency in enzyme assays
2-(Benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide Anticancer 0.5–2.5 µM Superior activity vs. other scaffolds
ZD-4054 (Zibotentan) Endothelin Receptor Antagonist 1.4 nM (ET_A) Phase III clinical candidate for prostate cancer

Key Observations :

  • Sulfonate esters (e.g., the target compound) demonstrate hypoglycemic activity at moderate doses, while sulfonamide derivatives (e.g., ZD-4054) excel in receptor antagonism .
  • Methylsulfonyl and benzylthio substituents enhance enzyme inhibition (e.g., Rho/Myocardin) and anticancer activity .

Biological Activity

2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methylbenzenesulfonate, with the CAS number 240115-63-3, is a compound belonging to the oxadiazole class, characterized by its unique heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial, anticancer, and anti-inflammatory agent. The following sections detail its biological activity through various studies and findings.

PropertyValue
Molecular FormulaC15H12N2O4S
Molecular Weight316.33 g/mol
Boiling Point502.6 ± 60.0 °C
DensityNot specified

Antimicrobial Activity

Recent studies have indicated that oxadiazole derivatives, including 2-(1,3,4-oxadiazol-2-yl)phenyl 4-methylbenzenesulfonate, exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting a potential role in treating infections caused by resistant bacteria .

Anticancer Potential

The compound's anticancer properties have been explored in various contexts. Notably, it has shown promise in inhibiting cancer cell proliferation. A structure-activity relationship (SAR) investigation demonstrated that modifications to the oxadiazole ring can enhance cytotoxicity against specific cancer cell lines. For example, certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines .

Inhibition of Monoamine Oxidase (MAO)

A significant area of research focuses on the inhibition of monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. A related study found that oxadiazole derivatives could act as potent MAO-B inhibitors, with some compounds showing nanomolar IC50 values . Although specific data for 2-(1,3,4-oxadiazol-2-yl)phenyl 4-methylbenzenesulfonate is limited, its structural similarities suggest potential for similar activity.

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives have also been noted. Compounds with the oxadiazole moiety have been shown to modulate inflammatory pathways effectively, which could be beneficial in treating conditions characterized by chronic inflammation .

Study on MAO Inhibition

In a focused study on a series of oxadiazole derivatives, researchers synthesized several compounds and evaluated their MAO inhibition capabilities. The most potent derivative exhibited an IC50 value of 0.0027 µM against MAO-B. This finding underscores the potential therapeutic applications of these compounds in neurodegenerative disease management .

Anticancer Activity Assessment

A detailed investigation into the anticancer activities of various oxadiazole derivatives revealed that certain substitutions on the oxadiazole ring significantly enhanced cytotoxic effects against cancer cells. For instance, a derivative similar to 2-(1,3,4-oxadiazol-2-yl)phenyl 4-methylbenzenesulfonate was reported to have an IC50 value of 6.71 µM against specific cancer cell lines .

Q & A

(Basic) What are the key considerations for optimizing the synthesis of 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methylbenzenesulfonate?

Synthesis optimization requires attention to:

  • Reaction conditions : Use cesium carbonate as a base in acetonitrile at 50°C for efficient coupling, as demonstrated in sulfonate ester formation reactions .
  • Oxadiazole ring formation : Employ dehydrating agents (e.g., POCl₃) and cyclization catalysts to enhance yields .
  • Purification : Reverse-phase C18 column chromatography ensures high purity, especially for intermediates with polar functional groups .

(Basic) What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR and MS : Use 1H^1H-/13C^{13}C-NMR to confirm substitution patterns on the oxadiazole and sulfonate groups. High-resolution mass spectrometry (HRMS) validates molecular weight .
  • X-ray crystallography : Refinement with SHELXL (via SHELX suite) is critical for resolving bond lengths and angles, particularly for sulfonate ester geometry and oxadiazole planarity .

(Advanced) How can computational modeling predict the biological activity of this compound?

  • Docking studies : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., bacterial enolase or kinases) based on oxadiazole’s electron-deficient ring and sulfonate’s hydrogen-bonding capacity .
  • QSAR analysis : Correlate substituent effects (e.g., methyl group on the sulfonate) with antimicrobial activity using regression models .

(Advanced) How should researchers resolve contradictions in bioactivity data across studies?

  • Control experiments : Verify compound stability under assay conditions (e.g., pH 7.4 buffer) to rule out degradation artifacts .
  • Dose-response curves : Compare EC₅₀ values across cell lines (e.g., Gram-positive vs. Gram-negative bacteria) to assess selectivity .

(Basic) What are the common synthetic intermediates for modifying the oxadiazole or sulfonate moieties?

  • Oxadiazole precursors : 2-(Aryl)hydrazinecarbothioamides undergo cyclization to form 1,3,4-oxadiazoles .
  • Sulfonate intermediates : Tosyl chloride derivatives react with phenolic groups under mild basic conditions .

(Advanced) What mechanistic insights explain the sulfonate group’s role in enhancing bioavailability?

  • Solubility : The sulfonate group increases water solubility via ionic interactions, critical for cellular uptake. Use logP measurements to quantify hydrophilicity .
  • Metabolic stability : Assess sulfonate ester hydrolysis rates in liver microsomes to predict in vivo half-life .

(Basic) How can researchers validate the compound’s stability under varying storage conditions?

  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Sulfonate esters are prone to hydrolysis in acidic/basic conditions .

(Advanced) What strategies improve selectivity in antimicrobial assays?

  • Structural analogs : Compare activity of 2-(1,3,4-oxadiazol-2-yl)phenyl derivatives against isogenic bacterial strains lacking target enzymes .
  • Crystallographic data : Map hydrogen-bonding interactions between the sulfonate group and bacterial enzyme active sites .

(Advanced) How can time-resolved spectroscopy elucidate reaction pathways during synthesis?

  • UV-Vis monitoring : Track cyclization of thiosemicarbazides to oxadiazoles in real-time by observing absorbance at 270 nm .
  • Kinetic isotope effects : Use deuterated solvents to identify rate-limiting steps in sulfonate ester formation .

(Basic) What safety protocols are essential when handling this compound?

  • Toxicity screening : Conduct Ames tests for mutagenicity due to the oxadiazole moiety’s potential DNA intercalation .
  • PPE requirements : Use nitrile gloves and fume hoods to prevent skin contact with sulfonate esters, which may act as irritants .

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